methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylpropyl group and the acetylamino group. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
Methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the ester group, using reagents such as alkyl halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to bind to specific active sites, inhibiting the activity of enzymes or blocking receptor signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups, affecting their reactivity and applications
Biological Activity
Molecular Formula
The molecular formula of methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is represented as C19H22N2O4S.
Structural Features
- Thieno[3,2-d]pyrimidine moiety : This core structure is known for its pharmacological relevance.
- Acetylamino group : Enhances solubility and bioavailability.
- Benzoate ester : Contributes to the lipophilicity of the compound.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Mechanism of action : These compounds often act as inhibitors of specific kinases involved in cancer progression, such as Bcr-Abl tyrosine kinase.
Antimicrobial Activity
Research has shown that this compound may also possess antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria have yielded promising results, indicating a potential role in treating bacterial infections .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes:
- Tyrosine Kinases : As mentioned earlier, it may inhibit tyrosine kinases which are crucial in cellular signaling pathways related to cancer.
- Other Enzymes : Preliminary data suggest that it may also affect enzymes involved in metabolic pathways, although further studies are required to elucidate these effects.
Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of thieno[3,2-d]pyrimidine derivatives. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacteria. The findings indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents for bacterial infections .
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O5S/c1-12(2)10-23-18(25)17-15(8-9-29-17)22(20(23)27)11-16(24)21-14-6-4-13(5-7-14)19(26)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
AMMGQNBYIFMGSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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